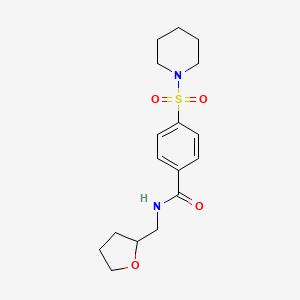

4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Description

4-(1-Piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative characterized by a piperidinylsulfonyl group at the 4-position of the benzene ring and a tetrahydrofuranmethyl (THF-methyl) substituent on the amide nitrogen. The THF-methyl moiety may enhance solubility or influence pharmacokinetics due to its polar ether functionality .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(18-13-15-5-4-12-23-15)14-6-8-16(9-7-14)24(21,22)19-10-2-1-3-11-19/h6-9,15H,1-5,10-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUOIJRXGQKEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinylsulfonyl intermediate.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where the intermediate reacts with a tetrahydrofuran derivative.

Formation of the Benzamide Core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has shown that derivatives of benzamides, including those with piperidinylsulfonyl groups, exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to 4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide were evaluated for their minimum inhibitory concentration (MIC) against Gram-negative and Gram-positive bacteria, demonstrating effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | K. pneumoniae | 8.5 |

| Similar Benzamide Derivative | P. aeruginosa | 7.0 |

| Another Benzamide Variant | S. aureus | 5.5 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound were synthesized and tested against several cancer cell lines, revealing promising results in reducing tumor growth .

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer potential of similar compounds, the following results were observed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 µM to 15 µM across different cell lines.

Mechanism of Action

The mechanism of action of 4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituent Type and Molecular Weight

- Target Compound : The piperidinylsulfonyl group (bulky, polar) and THF-methyl substituent contribute to a higher molecular weight compared to simpler benzamides.

- 4-(2-Ethoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide : Contains a 2-ethoxyethoxy group (less bulky, ether-based) with a molecular weight of 293.36 g/mol .

- 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydrofuranmethoxy)benzamide : Bromo and fluoro substituents increase molecular weight (exact value unspecified) and may enhance lipophilicity .

Solubility and Polarity

- The piperidinylsulfonyl group in the target compound likely improves aqueous solubility due to its polar sulfonamide moiety, whereas ethoxyethoxy () and benzyloxy () groups may reduce solubility .

Antioxidant Activity

- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) : Exhibits potent antioxidant activity with IC₅₀ values of 22.8 μM (DPPH) and 2.5 μM (superoxide radicals) , surpassing ascorbic acid .

- Target Compound : While direct data is unavailable, the sulfonamide group may prioritize enzyme inhibition over radical scavenging.

Enzyme Targeting

Quantitative Comparison Table

Biological Activity

The compound 4-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and specific functional groups. The presence of a piperidine ring and a sulfonyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies have shown that related benzamide derivatives can inhibit cell proliferation in cancer cell lines, such as HepG2 cells, with IC50 values around 0.12 to 0.13 μM. This is associated with the induction of apoptosis through the upregulation of cleaved caspase-3 and HIF-1α pathways .

- Receptor Binding : The compound may interact with sigma receptors, which are implicated in various neurological processes. Similar compounds have shown significant binding affinities to sigma-1 and sigma-2 receptors, indicating potential neuropharmacological effects .

Biological Activity Data

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antitumor Effects : A study synthesized a series of benzamide derivatives, including those structurally related to the target compound. Compounds demonstrated significant antitumor activity through apoptosis induction in vitro, emphasizing the potential therapeutic applications in oncology .

- Neuropharmacological Research : Investigations into sigma receptor ligands have demonstrated that similar compounds can effectively penetrate the blood-brain barrier, suggesting their utility in treating central nervous system disorders .

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds has shown favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.